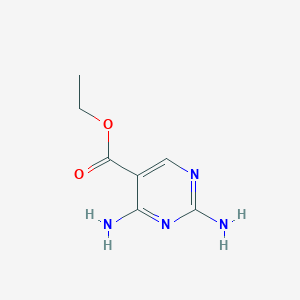

Ethyl 2,4-diaminopyrimidine-5-carboxylate

Description

Ethyl 2,4-diaminopyrimidine-5-carboxylate (CAS: 15400-54-1) is a pyrimidine derivative with the molecular formula C₇H₁₀N₄O₂ and a molecular weight of 182.18 g/mol . It appears as a white to pale yellow crystalline powder and is primarily used in laboratory research, particularly in pharmaceutical and chemical synthesis .

Properties

IUPAC Name |

ethyl 2,4-diaminopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANFWSKJPOXKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278701 | |

| Record name | ethyl 2,4-diaminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15400-54-1 | |

| Record name | Ethyl 2,4-diamino-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15400-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 9314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015400541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15400-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,4-diaminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

-

Sodium Ethoxide Preparation : Metallic sodium (4.1 g, 0.176 mol) is dissolved in absolute ethanol (120 mL) to generate sodium ethoxide.

-

Guanidine Carbonate Addition : Guanidine carbonate (15.8 g, 0.088 mol) is introduced into the sodium ethoxide solution, followed by refluxing for 1 hour. Sodium carbonate precipitates and is removed via filtration.

-

EMCE Condensation : EMCE (7.5 g, 0.044 mol) is added to the filtrate, and the mixture is stirred overnight. Crystalline product formation occurs spontaneously.

-

Purification : The crude product is recrystallized from ethanol, yielding pure this compound as off-white crystals (95% yield).

Characterization Data

| Property | Value/Description |

|---|---|

| Yield | 95% |

| Melting Point | 213–214°C |

| Molecular Formula | C₇H₁₀N₄O₂ |

| IR (KBr, cm⁻¹) | 3362 (N–H), 1672 (C=O), 1263 (C–O) |

| ¹H NMR (DMSO-d₆, ppm) | 7.85 (s, 1H, ArH), 4.15 (q, 2H, CH₂), 1.23 (t, 3H, CH₃) |

This method’s efficiency stems from the nucleophilic attack of guanidine’s amine groups on the electrophilic carbon of EMCE, followed by cyclization to form the pyrimidine ring. The use of sodium ethoxide ensures deprotonation of guanidine, enhancing its reactivity.

Alternative Synthesis Routes

Microwave-Assisted Synthesis

Modern techniques such as microwave irradiation have been explored for analogous pyrimidine derivatives, though direct applications to this compound remain unreported. Microwave methods could potentially reduce reaction times from hours to minutes, but scalability and equipment requirements pose challenges for industrial adoption.

Comparative Analysis of Methods

The guanidine carbonate/EMCE method is superior in terms of yield and procedural clarity, making it the preferred choice for laboratory synthesis. However, the guanidine hydrochloride/malononitrile route may offer cost advantages if optimized.

Optimization Strategies and Challenges

Solvent and Base Selection

-

Ethanol as Solvent : Ensures solubility of both guanidine derivatives and EMCE while facilitating recrystallization.

-

Sodium Ethoxide vs. Other Bases : Sodium ethoxide’s strong basicity drives deprotonation and ring closure efficiently. Substitution with weaker bases (e.g., K₂CO₃) may require prolonged reaction times.

Byproduct Management

Sodium carbonate, a byproduct of the guanidine carbonate reaction, is removed via filtration to prevent interference with subsequent steps. In contrast, methods using guanidine hydrochloride would generate HCl, necessitating neutralization steps absent in the current protocol.

Temperature Control

Reflux conditions (∼78°C for ethanol) are critical for achieving complete cyclization. Lower temperatures result in incomplete reactions, while excessive heat may degrade sensitive intermediates.

Industrial Considerations

Scalability

The guanidine carbonate/EMCE method’s simplicity makes it amenable to scale-up, though EMCE’s commercial availability and cost could limit large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-diaminopyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Metachloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in ethanol.

Substitution: Various nucleophiles under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Chemistry

Ethyl 2,4-diaminopyrimidine-5-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is used in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the development of new materials and pharmaceuticals .

Biology

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting enzymes that play critical roles in various biochemical pathways. For example, it has shown promise in inhibiting dihydrofolate reductase (DHFR) in Leishmania major, making it a candidate for antileishmanial drug development .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects. It has been associated with anti-inflammatory and antimicrobial activities. Recent studies have evaluated its derivatives for antibacterial activity against pathogens such as Staphylococcus aureus and other Gram-positive bacteria . Furthermore, it plays a role in developing anti-cancer agents by serving as an intermediate in pharmaceutical synthesis .

Agricultural Chemicals

This compound is utilized in formulating herbicides and pesticides, contributing to effective crop protection solutions that enhance agricultural productivity while minimizing environmental impact . Its derivatives are also being researched for their potential to improve crop resistance to pests.

Material Science

In material science, this compound is being investigated for its properties in polymer chemistry. This research aims to develop new materials with enhanced performance characteristics suitable for various industrial applications .

Case Studies

- Antileishmanial Activity : A study focused on designing antifolates targeting L. major DHFR demonstrated that derivatives of this compound exhibited selective inhibition with IC50 values as low as 0.10 μM. These compounds showed high selectivity for parasite DHFR over human DHFR .

- Antibacterial Properties : Research evaluated various derivatives against multiple strains of bacteria, revealing significant activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

- Material Development : Investigations into polymer applications have shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of Ethyl 2,4-diaminopyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Key Properties:

- Structural Features: The molecule contains two amino (-NH₂) groups at positions 2 and 4 of the pyrimidine ring and an ethyl ester (-COOEt) at position 3. These substituents enhance its reactivity in nucleophilic and electrophilic reactions .

- Hazards : Classified under GHS Category 4 for acute oral toxicity (H302: Harmful if swallowed). Handling requires protective gloves, eye protection, and avoidance of strong oxidizers .

- Stability : Stable under recommended storage conditions but incompatible with oxidizing agents .

Comparison with Structural Analogs

The compound is compared below with structurally similar pyrimidine derivatives, focusing on substituent effects, reactivity, and applications.

Ethyl 2,4-Dichloropyrimidine-5-Carboxylate (CAS 51940-64-8)

- Molecular Formula : C₇H₆Cl₂N₂O₂ .

- Substituents: Chlorine atoms at positions 2 and 4 instead of amino groups.

- Reactivity : The electron-withdrawing chlorine atoms increase electrophilic reactivity, making this compound a key intermediate in nucleoside analog synthesis .

- Applications : Used in the synthesis of antiviral and anticancer agents due to its ability to undergo nucleophilic substitution reactions .

- Safety: While specific hazard data are unavailable, chlorinated pyrimidines often exhibit higher toxicity than their amino counterparts.

Methyl 2,4-Dimethoxypyrimidine-5-Carboxylate (CAS 15400-58-5)

- Molecular Formula : C₈H₁₀N₂O₄ .

- Substituents : Methoxy (-OCH₃) groups at positions 2 and 3.

- Reactivity: Methoxy groups are electron-donating, reducing electrophilic reactivity compared to amino or chloro derivatives. This compound is more stable under acidic conditions .

- Applications : Used in materials science and as a precursor for heterocyclic compounds requiring steric protection .

2,4-Diaminopyrimidine-5-Carbonitrile (CAS 16462-27-4)

- Molecular Formula : C₅H₅N₅ .

- Substituents : A nitrile (-CN) group replaces the ethyl ester at position 5.

- Reactivity : The nitrile group enables participation in cycloaddition reactions (e.g., Huisgen click chemistry), expanding its utility in medicinal chemistry .

- Applications : Valuable in kinase inhibitor development due to its ability to form hydrogen bonds with target proteins .

Table 1: Structural and Functional Comparison

Pharmaceutical Relevance

- This compound serves as a scaffold for kinase inhibitors due to its hydrogen-bonding capabilities with ATP-binding pockets .

- In contrast, Ethyl 2,4-dichloropyrimidine-5-carboxylate is preferred in antiviral drug synthesis, such as remdesivir analogs, owing to its halogen-mediated cross-coupling reactivity .

Biological Activity

Ethyl 2,4-diaminopyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its structural similarity to folate derivatives and its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound belongs to the pyrimidine family and features two amino groups at positions 2 and 4, and an ethyl ester at position 5 of the pyrimidine ring. Its structural characteristics enable it to interact with various biological targets, particularly enzymes involved in folate metabolism.

The primary mechanism through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. This inhibition leads to reduced levels of tetrahydrofolate, thereby affecting DNA synthesis in rapidly dividing cells. The compound's ability to mimic folate derivatives allows it to bind effectively to the active site of DHFR, blocking substrate access and disrupting normal cellular functions .

Biological Activities

- Antiproliferative Effects :

-

Anti-inflammatory Properties :

- Research has also suggested that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating autoimmune diseases.

- Antimicrobial Activity :

Table: Summary of Biological Activities

Notable Research Examples

- Inhibition Studies : A study demonstrated that this compound effectively inhibited DHFR from Plasmodium falciparum, the causative agent of malaria. The compound displayed a Ki value ranging from 1.3 to 243 nM against wild-type DHFR, indicating strong binding affinity .

- Cellular Assays : In cellular assays involving human epithelial breast cancer cells (ZR75), certain derivatives exhibited selective activity, suggesting potential for targeted cancer therapies .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. These modifications can enhance its biological activity or alter pharmacokinetic properties. For instance, coupling reactions with acylating agents can yield derivatives with improved efficacy against specific biological targets .

Table: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methotrexate | Pteridine ring with multiple functional groups | Strong DHFR inhibitor |

| Trimethoprim | Pyrimidine structure with trimethoxy group | Broad-spectrum antibacterial |

| Pyrimethamine | Antimalarial agent | Selective inhibition of parasitic DHFR |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,4-diaminopyrimidine-5-carboxylate, and how can purity be optimized?

this compound is typically synthesized via condensation reactions involving substituted pyrimidine precursors. A common approach involves the reaction of 2,4-diaminopyrimidine-5-carboxylic acid with ethanol under acidic or catalytic conditions. Key steps include:

- Purification : Recrystallization from ethanol or acetonitrile to remove unreacted starting materials.

- Quality Control : Use HPLC (≥95% purity) and NMR to confirm structural integrity (e.g., δ 1.3 ppm for ethyl CH3, δ 4.3 ppm for CH2) .

- By-product Mitigation : Monitor for hydrolysis products (e.g., free carboxylic acid) using TLC with UV detection .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, though crystallization may require slow evaporation from DMSO/water mixtures .

- Spectroscopy : FT-IR for amine N-H stretches (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹); ¹H/¹³C NMR for regiochemical assignment .

- Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm; LC-MS to detect trace impurities .

Q. What are the critical safety precautions for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. Use N95/P3 respirators if airborne particles are suspected .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can experimental design address challenges in crystallizing this compound for structural studies?

Crystallization difficulties often arise due to the compound’s polar functional groups. Strategies include:

Q. How should researchers resolve contradictions in reactivity data under varying reaction conditions?

Discrepancies in reactivity (e.g., unexpected ring-opening or ester hydrolysis) may arise from:

- pH Sensitivity : Conduct kinetic studies in buffered solutions (pH 4–9) to identify stability thresholds.

- Catalytic Effects : Trace metal impurities (e.g., Fe³⁺) may accelerate degradation; use chelating agents like EDTA .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states .

Q. What role does this compound play in the development of acetyl-CoA carboxylase (ACC) inhibitors?

this compound serves as a scaffold for ACC inhibitors due to its:

- Structural Mimicry : The pyrimidine core mimics ATP-binding motifs in ACC enzymes.

- SAR Flexibility : Functionalization at the 2- and 4-amino positions enhances binding affinity (e.g., introducing fluorophenyl groups improves IC50 values) .

- In Vivo Testing : Optimize pharmacokinetics via ethyl ester prodrug strategies to enhance bioavailability .

Q. How can reaction conditions be optimized to minimize by-products during derivatization?

- Temperature Control : Maintain reactions below 60°C to prevent ester hydrolysis.

- Catalyst Screening : Test Pd/C or Ni catalysts for selective cross-coupling at the 6-position .

- Real-Time Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.